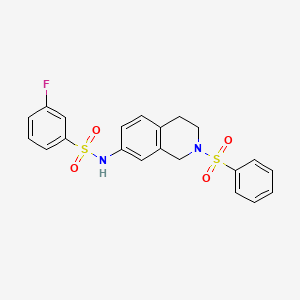

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety

Métodos De Preparación

The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Análisis De Reacciones Químicas

This compound can undergo several types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against a range of pathogens. The presence of electron-withdrawing groups (EWGs) such as trifluoromethyl or chloro on the phenyl ring enhances the antibacterial efficacy of these compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- Electron-Withdrawing Groups : Compounds with EWGs on the sulfonamide moiety demonstrate increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

- Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial potency. For instance, introducing a trifluoromethyl group at the meta position has shown superior activity compared to ortho or para substitutions .

Drug Discovery and Development

The compound's unique chemical structure positions it as a candidate for further development in drug discovery.

Anticancer Potential

Research has indicated that similar sulfonamide derivatives can be modified to enhance their anticancer properties. For example, compounds with specific functional groups have been shown to inhibit cancer cell proliferation effectively . The application of computational methods such as quantitative structure-activity relationship (QSAR) modeling aids in predicting the efficacy of novel derivatives based on existing compounds.

Synthesis and Modification

The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can be achieved through various synthetic routes involving palladium-catalyzed reactions and other methodologies that facilitate the introduction of functional groups critical for enhancing biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of sulfonamide derivatives in treating bacterial infections:

- A study demonstrated that a series of sulfonamide analogues exhibited potent activity against multidrug-resistant strains of S. aureus, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .

- Another investigation highlighted the role of lipophilicity and substituent nature in enhancing antimicrobial efficacy, emphasizing the need for careful structural modifications during drug design .

Data Table: Summary of Antimicrobial Activity

| Compound | Pathogen | MIC (μg/mL) | Comments |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.39 | High activity with trifluoromethyl group |

| Compound B | Escherichia coli | 10 | Moderate activity |

| Compound C | Bacillus subtilis | 10 | Effective against Gram-positive bacteria |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.

Comparación Con Compuestos Similares

Similar compounds include:

- 3-fluoro-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide

- 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

- 2-fluoro-N-(3-methylbutyl)benzenesulfonamide

Compared to these compounds, 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to the presence of the tetrahydroisoquinoline moiety, which can confer additional biological activity and specificity .

Actividad Biológica

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline core substituted with a fluorine atom and phenylsulfonyl groups. Its molecular formula is C19H20F N2O4S2, indicating the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

- Enzyme Inhibition : Many sulfonamide derivatives exhibit inhibitory activity against specific enzymes. For instance, they can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes.

- Receptor Modulation : Some studies suggest that tetrahydroisoquinoline derivatives may modulate neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.

Anticancer Activity

Recent studies have demonstrated that similar sulfonamide derivatives possess significant anticancer properties. For example:

- A series of tetrahydroisoquinoline derivatives showed promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Compounds in this class have also been evaluated for their antimicrobial properties:

- In vitro studies indicated that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low microgram range.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

- Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Neuroprotective Study :

Data Summary Table

Propiedades

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c22-18-5-4-8-21(14-18)29(25,26)23-19-10-9-16-11-12-24(15-17(16)13-19)30(27,28)20-6-2-1-3-7-20/h1-10,13-14,23H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRSLBJZPZQXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.